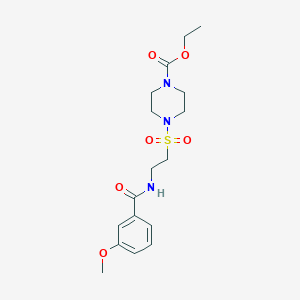

4-((2-(3-甲氧基苯甲酰胺)乙基)磺酰基)哌嗪-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

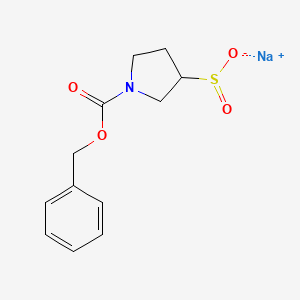

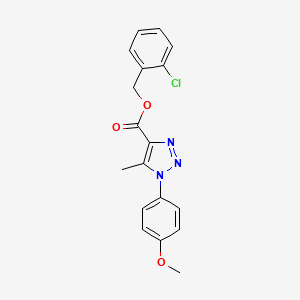

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a compound that can be inferred to have a complex molecular structure featuring a piperazine ring, a sulfonyl group, and a methoxybenzamide moiety. Although the specific compound is not directly mentioned in the provided papers, similar compounds with piperazine rings and benzamide fragments are discussed. For instance, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" describes a compound with a piperazine ring and a methoxybenzamide fragment, which suggests that Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate may have similar binding properties or pharmacological potential.

Synthesis Analysis

The synthesis of related compounds involves the combination of a piperazine ring with various functional groups. In the context of the provided papers, the synthesis of a sulfonate reagent with a piperazine structure is described . This process includes the attachment of a fluorophore and a tertiary amino function to the piperazine, which can later be removed by acid treatment. This suggests that the synthesis of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate might also involve multiple steps, including the introduction of a sulfonyl group and a methoxybenzamide to a piperazine ring, possibly through similar derivatization techniques.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and nitrogen-containing core . The methoxybenzamide fragment is indicative of potential receptor binding characteristics, as seen in the high affinity of compound 17 for the dopamine D4 receptor . The sulfonyl group mentioned in the first paper is likely to impart solubility and could be involved in the derivatization process.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine rings and sulfonyl groups typically include derivatization, which is a process used to modify the chemical structure of a compound to enhance its analytical properties . The derivatization reagent described in the first paper is designed to be chemically removable, indicating that the compound can undergo a reaction where the derivatized portion is cleaved off under acidic conditions. This could be relevant to the analysis of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate, as it may also be designed to undergo specific reactions that enable its detection or quantification.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate are not detailed in the provided papers, we can infer from the related compounds that it may exhibit properties suitable for sensitive detection in analytical methods such as liquid chromatography . The presence of a fluorophore in the related sulfonate reagent suggests that the compound may also be detectable using fluorometric methods. Additionally, the high affinity of a similar compound for the dopamine D4 receptor implies that Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate might have significant biological activity, which could be explored in further pharmacological studies .

科学研究应用

用于神经传递研究的放射性标记拮抗剂

与4-((2-(3-甲氧基苯甲酰胺)乙基)磺酰基)哌嗪-1-羧酸乙酯在结构上相关的化合物的显着应用之一是用于开发用于成像和研究神经传递的放射性标记拮抗剂。例如,[18F]4-(2'-甲氧基苯基)-1-[2'-[N-(2"-吡啶基)-对氟苯甲酰胺]乙基]-哌嗪,称为[18F]p-MPPF,是一种放射性标记拮抗剂,与正电子发射断层扫描 (PET) 一起用于研究血清素能系统,特别是靶向 5-HT1A 受体。该化合物有助于了解各种动物模型和人体中血清素的动态,为神经精神疾病提供了有价值的见解 (Plenevaux 等人,2000).

多巴胺受体配体

对 N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺衍生物的研究证明了该化合物作为多巴胺 D(4) 受体配体的强亲和力和选择性。对该分子的结构修饰会影响其在多巴胺 D(4) 和 D(2) 受体、血清素 5-HT(1A) 和肾上腺素能 α(1) 受体上的结合情况。这项工作为开发针对多巴胺相关疾病的疗法奠定了基础 (Perrone 等人,2000).

抗菌活性

由涉及 4-((2-(3-甲氧基苯甲酰胺)乙基)磺酰基)哌嗪-1-羧酸乙酯或其衍生物的反应合成的化合物已被探索其抗菌性能。例如,新型 1,2,4-三唑衍生物对各种测试微生物表现出相当大的抗菌活性。此类研究突出了这些化合物在开发新的抗菌剂中的潜力,以解决对耐药性的日益担忧 (Bektaş 等人,2007).

晶体结构分析

已确定与所讨论化合物相关的化合物 4-[4-(乙氧羰基)哌嗪-1-基]苯甲酸的晶体结构,以更好地了解此类分子的分子构型和潜在结合相互作用。该信息对于设计具有最佳疗效和减少副作用的药物至关重要 (Faizi 等人,2016).

抗癌剂开发

另一个重要的应用涉及合成和评估衍生物作为潜在的抗癌剂。通过将不同的药效团连接到哌嗪-1-羧酸乙酯骨架上,研究人员旨在发现具有显着抗癌活性的新型化合物。这种方法利用了哌嗪环的结构灵活性和功能化能力,以靶向各种癌细胞系 (Abbavaram & Reddyvari,2013).

属性

IUPAC Name |

ethyl 4-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-8-10-20(11-9-19)27(23,24)12-7-18-16(21)14-5-4-6-15(13-14)25-2/h4-6,13H,3,7-12H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZAGFAVLVQXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)

![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)

![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)

![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)

![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)